{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine
Description
The compound {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine is a pyrazole derivative featuring a trifluoromethyl (-CF₃) group at the 5-position of the pyrazole ring and a 2-methylpropyl (isobutyl) amine moiety linked via a methyl bridge. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the isobutylamine may contribute to hydrogen bonding or receptor interactions .
Properties
Molecular Formula |
C10H16F3N3 |
|---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
2-methyl-N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C10H16F3N3/c1-7(2)5-14-6-8-4-9(10(11,12)13)16(3)15-8/h4,7,14H,5-6H2,1-3H3 |
InChI Key |
XBSITFGCLHMLBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=NN(C(=C1)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Methylpropyl Chain: The final step involves the alkylation of the pyrazole ring with a suitable alkyl halide, such as 2-methylpropyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced pyrazole or trifluoromethyl groups.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Compound A : Propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine ()
- Structure : Pyrazole ring with a trifluoroethyl (-CH₂CF₃) group at position 5 and a propylamine substituent.
- Key Differences :
- Trifluoroethyl vs. trifluoromethyl: The trifluoroethyl group increases steric bulk and may reduce ring electron-withdrawing effects compared to -CF₃.
- Propylamine vs. isobutylamine: The branched isobutyl group in the target compound likely enhances lipophilicity (logP ~2.8 estimated) compared to the linear propyl chain (logP ~2.3) .
Compound B : 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline ()
- Structure : Pyrazole with -CF₃ at position 3 and an aniline group at position 1.
- Key Differences: Aniline (-NH₂) vs. isobutylamine: The aromatic amine in Compound B enables stronger hydrogen bonding (e.g., with biological targets) but reduces solubility in non-polar media. Position of -CF₃: At position 3, the -CF₃ group may sterically hinder interactions compared to position 5 in the target compound .
Functional Group Modifications
Compound C : 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid ()
- Structure : Pyrazole linked to a thiophene-carboxylic acid.
- Key Differences: Carboxylic acid (-COOH): Introduces high polarity (aqueous solubility >10 mg/mL) and acidity (pKa ~2.5), contrasting with the weakly basic isobutylamine (pKa ~9.5) in the target compound.
Biological Activity
The compound {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine is a pyrazole derivative that has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C11H19F3N3 |
| Molecular Weight | 285.7369 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 66509421 |
| Appearance | Liquid |
Synthesis
The synthesis of this compound typically involves a multi-step process including the formation of the pyrazole ring and subsequent functionalization to introduce the trifluoromethyl and amine groups. The detailed synthetic pathway can be found in various chemical literature, emphasizing the importance of reaction conditions and catalysts used.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including those similar to our compound. For instance, compounds with trifluoromethyl groups have shown significant cytotoxicity against various cancer cell lines. In vitro studies demonstrated that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against pancreatic cancer cell lines such as BxPC-3 and Panc-1 .
The proposed mechanism of action for these compounds includes:
- DNA Intercalation: Some studies suggest that the flat structure of pyrazole derivatives allows for effective intercalation into DNA, disrupting replication processes .
- Inhibition of Key Enzymes: The presence of specific functional groups can inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Case Studies
Several case studies have investigated the biological effects of similar compounds:
- Study on Trifluoromethyl Pyrazoles
- In Vivo Studies
Safety and Toxicology
Safety data indicate that while these compounds exhibit promising biological activity, they also possess hazards such as skin irritation and respiratory issues upon exposure. Proper handling procedures are recommended to mitigate risks associated with their use in research settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
